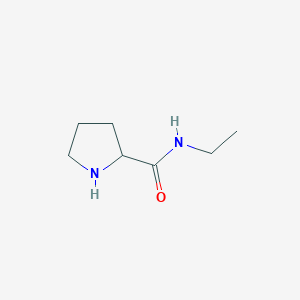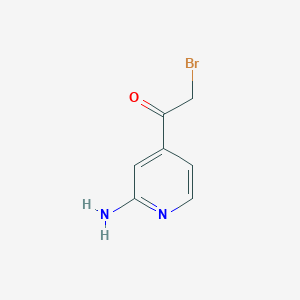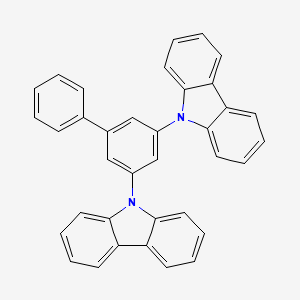
3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Übersicht
Beschreibung
“3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” is a compound that has been used in the field of organic light-emitting diodes (OLEDs). The high efficiency of these OLEDs was partly attributed to the use of this compound as a molecular host . It possesses a wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature .
Synthesis Analysis
The synthesis of compounds similar to “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” involves electropolymerization methods . For instance, carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The synthesis of a new phenylethylene derivative, named 2-((3,5-di(9H-carbazol-9-yl)phenyl)(p-tolyl)methylene)malononitrile (DCPTMM), was characterized by 1H NMR, 13C NMR spectroscopies, mass spectrum, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives is characterized by nitrogen-containing aromatic heterocyclic conducting polymers . These polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives are complex and involve multiple steps . For instance, the synthesis of 2-(9H-carbazol-9-yl)ethanol monomers involves dissolving them in a solution of dichloromethane followed by cooling. After cooling, triethylamine and methacryloyl chloride are slowly inserted .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives include a wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature . These properties make them suitable for use in OLEDs.Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Light-Emitting Diodes (OLEDs)
3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl and its derivatives are primarily used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Researchers have explored various derivatives for their thermal, physical, and electrochemical properties, as well as their ability to enhance the performance of OLEDs. For example, materials like 3,5-di(9H-carbazol-9-yl)-1,1′:2′,1″-terphenyl have been synthesized to investigate their relationship with molecular structure, solubility, and optoelectronic properties in OLEDs (Choi et al., 2019).
2. Use in Electroluminescent Devices
Compounds based on this compound have shown significant potential in electroluminescent devices. Their high triplet energies and balanced charge transport properties make them suitable for creating efficient blue phosphorescent devices. A study focused on synthesizing and characterizing various derivatives for their electroluminescent properties demonstrated their utility in creating high-efficiency blue-emitting electrophosphorescent organic light-emitting diodes (Zhang et al., 2013).
3. Development of Bipolar Host Materials
Several studies have reported the synthesis of new bipolar host materials incorporating carbazole groups for efficient green phosphorescent OLEDs. These materials, including those derived from this compound, exhibit excellent thermal stability and high glass transition temperatures, making them suitable for high-performance OLEDs (Bao et al., 2020).
4. Thermal and Morphological Stability in OLEDs
The thermal and morphological stability of this compound derivatives is also a key area of interest. Studies have shown that these compounds can improve the stability of OLEDs, especially in the context of blue phosphorescent OLEDs. The design of these materials, without the inclusion of an alkyl group, enhances solubility and stability, making them more effective for OLED applications (Choi et al., 2019).
Wirkmechanismus
The high efficiency of OLEDs using “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” as a molecular host is partly attributed to its wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature . This suggests that the compound plays a crucial role in the performance of these devices.
Zukünftige Richtungen
The use of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives in the field of OLEDs shows promise. Their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability make them potential candidates for future research and development in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Eigenschaften
IUPAC Name |
9-(3-carbazol-9-yl-5-phenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-2-12-25(13-3-1)26-22-27(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)24-28(23-26)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXPNSMZIRFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246171 | |
| Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750573-28-5 | |
| Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750573-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



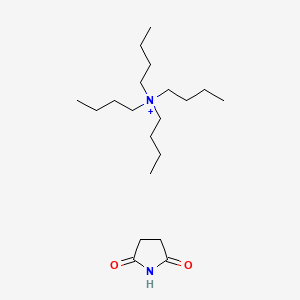



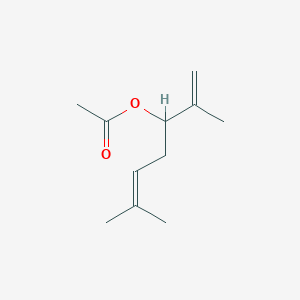
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine](/img/structure/B3153050.png)
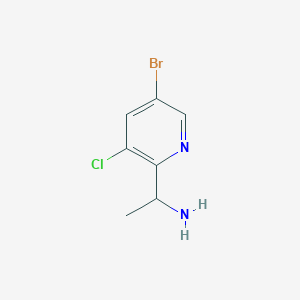
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)


